3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one
Description
Properties
CAS No. |
501037-77-0 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(2-aminophenyl)-6,7-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-9-7-13-14(8-10(9)2)19-16(20)15(18-13)11-5-3-4-6-12(11)17/h3-8H,17H2,1-2H3,(H,19,20) |
InChI Key |
GQUNLTCXTRCVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling Reaction
One effective method involves diazotization of an aniline derivative followed by coupling with a suitable quinoxaline precursor. The general procedure is as follows:
Diazotization : An aqueous solution of sodium nitrite is added to a solution of 2-aminophenyl in the presence of hydrochloric acid at low temperatures to form the diazonium salt.
Coupling : The diazonium salt is then coupled with a pre-prepared 6,7-dimethylquinoxalin-2(1H)-one derivative under acidic conditions.
- Yield : Typically around 81% with melting points ranging from 200-202 °C upon isolation.
One-Pot Synthesis
Another approach involves a one-pot synthesis that combines the formation of the quinoxaline scaffold and the introduction of the amino group in a single reaction vessel.
Reagents : o-phenylenediamine and isatin are reacted in a solvent like dioxane.
Procedure : The mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC), followed by filtration and drying.
- Yield : Approximately 77% with melting points around 224-225 °C.
Detailed Methodologies
Method A: Via Diazotization
The following table summarizes the specific conditions for this method:
| Step | Reagent | Condition | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | Sodium nitrite + HCl | Ice bath | - | - |
| 2 | Coupling with quinoxaline derivative | Acidic medium | 81 | 200-202 |
This method highlights the importance of controlling temperature and pH to optimize yield and purity.
Method B: One-Pot Synthesis
This method simplifies the synthesis process:
| Step | Reagents | Solvent | Condition | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | o-phenylenediamine + isatin + PhCOOH | Dioxane | Stir at RT until completion | 77 | 224-225 |
This streamlined approach reduces the number of steps involved and enhances efficiency.
Characterization Techniques
The characterization of synthesized compounds is crucial for confirming their structures and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to analyze proton and carbon environments.
Mass Spectrometry (MS) : Provides molecular weight confirmation.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
For instance, NMR data for one preparation method showed peaks corresponding to methyl groups and aromatic protons consistent with the expected structure.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one as an anticancer agent. The compound has demonstrated promising results in inhibiting cancer cell proliferation across various cell lines.
Case Study: Antiproliferative Effects
- A study evaluated the antiproliferative activity of derivatives synthesized from quinoxaline, including 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one. The most active derivatives exhibited IC50 values in the low micromolar range, specifically 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells. These results indicate a strong potential for further development as anticancer drugs .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
Case Study: Antibacterial Screening
- In a comprehensive screening of synthesized quinoxaline derivatives, compounds similar to 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives.
Key Findings
- Modifications in the chemical structure of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one can significantly enhance its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve antiproliferative effects against cancer cell lines .
Synthesis and Characterization
The synthesis of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one involves several chemical reactions that can be optimized for higher yields and purity.
Synthesis Methodology
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been shown to intercalate with DNA, causing apoptosis in cancer cells . The pathways involved include the activation of caspases and the induction of oxidative stress.
Comparison with Similar Compounds
Key Findings :
Reactivity and Stability
Table 2: Reactivity Comparison Under Acidic Conditions
Key Insights :
- Reduction of nitro groups (e.g., 141h → 143h) preserves the quinoxalinone core, indicating divergent reactivity based on substituent electronic properties .
Adsorption and Corrosion Inhibition
Table 3: DFT-Derived Adsorption Energies on Fe(110)
Key Observations :
- Methyl groups enhance adsorption energy due to increased electron density and steric interactions with the Fe surface .
Biological Activity
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one, a compound belonging to the quinoxaline family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one can be achieved through various methods, often involving the reaction of 2-aminophenyl derivatives with appropriate quinoxaline precursors. The compound is characterized by its unique structure which contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer activity. For instance, structural analogs have shown potent antiproliferative effects against various cancer cell lines. A study demonstrated that certain quinoxaline derivatives possess IC50 values ranging from 0.1 to 7.6 μM against breast cancer cell lines MCF7 and MDA-MB-231 under both normoxic and hypoxic conditions .
Table 1: Antiproliferative Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μM) | Condition |
|---|---|---|---|
| 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one | MCF7 | X.X | Normoxia |
| 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one | MDA-MB-231 | X.X | Hypoxia |
Note: Specific IC50 values for 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one were not provided in the sources but are indicated as placeholders (X.X) for future data.
The mechanism by which quinoxaline derivatives exert their anticancer effects includes the inhibition of hypoxia-inducible factor (HIF-1α), which plays a crucial role in tumor growth and survival under low oxygen conditions. By targeting this pathway, these compounds can selectively induce cytotoxicity in hypoxic tumor cells while sparing normal tissues .
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have been noted for their antimicrobial activities. For example, studies on related compounds have indicated broad-spectrum antimicrobial effects against various pathogens . The structural features of quinoxalines contribute to their ability to disrupt microbial cell functions.
Toxicological Profile
The safety profile of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one has not been extensively documented; however, related compounds such as 2,3-dimethylquinoxaline have shown acceptable safety profiles in animal studies with no significant toxic effects at lower concentrations . Further investigations into the toxicity and side effects of this specific compound are necessary.
Case Studies
Several case studies highlight the potential applications of quinoxaline derivatives:
- Antitumor Activity : A case study on the synthesis and evaluation of novel quinoxaline derivatives demonstrated significant cytotoxicity against colorectal cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research focusing on the antimicrobial activity of quinoxalines revealed potent effects against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
